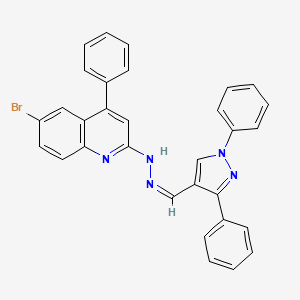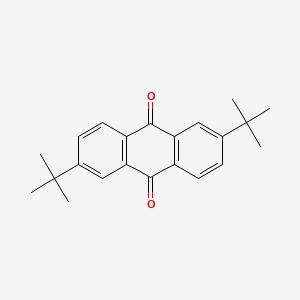![molecular formula C29H33N3O4S B11973505 Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イソプロピル (2E)-2-[4-(ジエチルアミノ)ベンジリデン]-5-(4-メトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボン酸エステルは、チアゾロピリミジン類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
イソプロピル (2E)-2-[4-(ジエチルアミノ)ベンジリデン]-5-(4-メトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボン酸エステルの合成は、一般的に、複数段階の有機反応を伴います。主要なステップには、次のようなものがあります。
チアゾロピリミジン核の形成: これは、適切な前駆体を特定の条件下で環化させることで達成できます。
ベンジリデン基の導入: このステップでは、ベンザルデヒド誘導体をチアゾロピリミジン核と縮合させます。
ジエチルアミノ基とメトキシ基による官能基化: これらの基は、求核置換反応によって導入されます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために合成経路の最適化が必要です。これには、触媒の使用、反応条件の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
イソプロピル (2E)-2-[4-(ジエチルアミノ)ベンジリデン]-5-(4-メトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボン酸エステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応により、追加の官能基が導入されたり、既存の官能基が修飾されたりする可能性があります。
還元: この反応により、二重結合やその他の還元可能な基が還元される可能性があります。
置換: この反応により、ある官能基が別の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) があります。
置換: 一般的な試薬には、ハロゲン化物や求核剤があり、塩基性または酸性条件で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される場合がある一方、還元によりアルコールやアミンが生成される場合があります。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスや相互作用を研究するためのプローブとして。
医学: さまざまな疾患を治療するための潜在的な治療薬として。
工業: 医薬品やその他のファインケミカルの生産における中間体として。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
イソプロピル (2E)-2-[4-(ジエチルアミノ)ベンジリデン]-5-(4-メトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボン酸エステルの作用機序は、特定の分子標的や経路との相互作用を伴います。これには、次のようなものが含まれます。
酵素阻害: この化合物は、特定の酵素の活性を阻害し、治療効果をもたらす可能性があります。
受容体結合: この化合物は、特定の受容体に結合し、その活性やシグナル伝達経路を調節する可能性があります。
類似の化合物との比較
類似の化合物
チアゾロピリミジン類: 構造と特性が類似したこのクラスの他の化合物。
ベンジリデン誘導体: 同様の生物活性を示すベンジリデン基を持つ化合物。
独自性
イソプロピル (2E)-2-[4-(ジエチルアミノ)ベンジリデン]-5-(4-メトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-A]ピリミジン-6-カルボン酸エステルは、官能基と構造的特徴の特定の組み合わせが、その独特の化学的および生物学的特性に貢献しているため、ユニークです。
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and properties.
Benzylidene derivatives: Compounds with benzylidene groups that exhibit similar biological activities.
Uniqueness
Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C29H33N3O4S |
|---|---|
分子量 |
519.7 g/mol |
IUPAC名 |
propan-2-yl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H33N3O4S/c1-7-31(8-2)22-13-9-20(10-14-22)17-24-27(33)32-26(21-11-15-23(35-6)16-12-21)25(28(34)36-18(3)4)19(5)30-29(32)37-24/h9-18,26H,7-8H2,1-6H3/b24-17+ |
InChIキー |
KTBISMJIDMSICY-JJIBRWJFSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)

![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)

![4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)
